ACTH (4-10)

Übersicht

Beschreibung

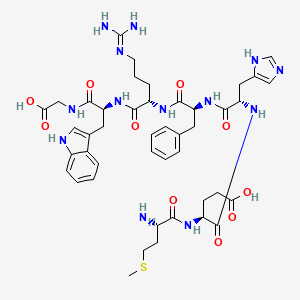

Adrenocorticotropes Hormon (4-10), auch bekannt als ACTH (4-10), ist ein Peptidfragment, das aus dem größeren adrenocorticotropen Hormon gewonnen wird. Dieses Peptid besteht aus den Aminosäuren Methionin, Glutaminsäure, Histidin, Phenylalanin, Arginin, Tryptophan und Glycin. ACTH (4-10) ist bekannt für seine Rolle bei der Modulation verschiedener physiologischer Prozesse, einschließlich Stressreaktion, Immunfunktion und Neuroprotektion .

Wissenschaftliche Forschungsanwendungen

ACTH (4-10) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Neuroprotektion: ACTH (4-10) hat sich als Schutz für Neuronen vor Schäden und zur Förderung der Erholung nach Verletzungen erwiesen.

Immunmodulation: Es kann Immunreaktionen modulieren, Entzündungen reduzieren und die Produktion von entzündungshemmenden Zytokinen fördern.

Kognitive Steigerung: Studien haben sein Potenzial zur Steigerung der kognitiven Funktion und Aufmerksamkeit gezeigt.

Stressreaktion: ACTH (4-10) spielt eine Rolle in der Reaktion des Körpers auf Stress und beeinflusst Verhalten und physiologische Reaktionen

Wirkmechanismus

ACTH (4-10) entfaltet seine Wirkung in erster Linie über die Melanocortin-Rezeptoren, insbesondere den Melanocortin-Rezeptor 4 (MC4R). Nach der Bindung an diese Rezeptoren aktiviert es intrazelluläre Signalwege, die zyklisches Adenosinmonophosphat (cAMP) und Kalziumionen beinhalten. Diese Wege führen zu verschiedenen physiologischen Effekten, darunter die Modulation von Immunreaktionen, Neuroprotektion und kognitiver Steigerung .

Wirkmechanismus

Target of Action

ACTH (4-10) primarily targets the melanocortin 2 receptor (MC2r) on cells in the adrenal cortex . The MC2r is primarily located on the adrenocortical cells .

Mode of Action

ACTH (4-10) interacts with its target, the MC2r, to stimulate the synthesis and release of glucocorticoids, such as cortisol, and adrenal androgens . This interaction triggers a series of changes in the adrenal cortex, leading to the production of these hormones .

Biochemical Pathways

ACTH (4-10) affects the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the endocrine system . It stimulates the synthesis of adrenal steroids from cholesterol by increasing the quantity of cholesterol within the mitochondria .

Pharmacokinetics

Following intravenous administration, ACTH (4-10) plasma levels rapidly decline biexponentially, with half-lives of 0.39±0.05 min for the α-phase and 3.84 ± 1.5 min for the β-phase . When administered intranasally, absorption of intact ACTH (4-10) is low and variable, with a maximal bioavailability of 7.6% .

Action Environment

The action of ACTH (4-10) is dependent on cytoskeleton integrity . The cell environment, including the matrix and cytoskeleton, probably interacts with cAMP to coordinate functions other than steroid secretion . Furthermore, ACTH (4-10) has been found to diminish event-related brain potential (ERP) signs of focusing attention .

Biochemische Analyse

Biochemical Properties

ACTH (4-10) plays a crucial role in biochemical reactions, particularly in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This peptide fragment interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the melanocortin receptors, specifically the melanocortin 2 receptor (MC2R), which is predominantly expressed in the adrenal cortex. Upon binding to MC2R, ACTH (4-10) stimulates the production and release of glucocorticoids, such as cortisol . Additionally, ACTH (4-10) has been shown to interact with other melanocortin receptors, including MC1R, MC3R, and MC4R, which are involved in various physiological processes .

Cellular Effects

ACTH (4-10) exerts several effects on different cell types and cellular processes. In adrenal cortical cells, it stimulates the production of cortisol and other glucocorticoids, which play a vital role in regulating metabolism, immune response, and stress response . ACTH (4-10) also influences cell signaling pathways, including the cAMP-PKA pathway, which is activated upon binding to melanocortin receptors . This activation leads to changes in gene expression and cellular metabolism, promoting the synthesis of steroid hormones .

Molecular Mechanism

The molecular mechanism of ACTH (4-10) involves its binding to the melanocortin receptors, particularly MC2R. This binding activates the adenylyl cyclase enzyme, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the activation of steroidogenic enzymes . These enzymes catalyze the conversion of cholesterol to pregnenolone, the precursor of all steroid hormones . Additionally, ACTH (4-10) can modulate gene expression by influencing transcription factors involved in steroidogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ACTH (4-10) have been observed to change over time. The peptide is relatively stable, but its activity can diminish due to degradation by proteolytic enzymes . Short-term effects include the rapid stimulation of cortisol production, which can be detected within minutes of administration . Long-term effects may involve sustained changes in gene expression and cellular function, particularly in adrenal cortical cells . Studies have shown that repeated administration of ACTH (4-10) can lead to desensitization of the melanocortin receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of ACTH (4-10) vary with different dosages in animal models. Low doses of ACTH (4-10) have been shown to stimulate cortisol production without significant adverse effects . Higher doses can lead to toxic effects, including hypercortisolism and adrenal hypertrophy . Threshold effects have been observed, where a minimum dose is required to elicit a physiological response . Additionally, chronic administration of high doses can result in receptor desensitization and reduced responsiveness to subsequent doses .

Metabolic Pathways

ACTH (4-10) is involved in several metabolic pathways, primarily related to steroidogenesis. Upon binding to melanocortin receptors, it activates the cAMP-PKA pathway, leading to the activation of steroidogenic enzymes . These enzymes catalyze the conversion of cholesterol to pregnenolone, which is further converted to various steroid hormones, including cortisol, aldosterone, and androgens . ACTH (4-10) also influences metabolic flux by regulating the expression of genes involved in lipid metabolism and energy homeostasis .

Transport and Distribution

ACTH (4-10) is transported and distributed within cells and tissues through the bloodstream. It binds to plasma proteins, such as albumin, which facilitate its transport to target tissues . Upon reaching the adrenal cortex, ACTH (4-10) binds to melanocortin receptors on the surface of adrenal cortical cells . This binding triggers intracellular signaling pathways that promote the synthesis and release of steroid hormones . The distribution of ACTH (4-10) within tissues is influenced by the expression of melanocortin receptors and the presence of binding proteins .

Subcellular Localization

The subcellular localization of ACTH (4-10) is primarily within the secretory granules of corticotropes in the anterior pituitary . Upon stimulation, ACTH (4-10) is released into the bloodstream and transported to the adrenal cortex . Within adrenal cortical cells, ACTH (4-10) binds to melanocortin receptors on the cell surface, initiating intracellular signaling cascades . The peptide may also undergo post-translational modifications, such as phosphorylation, which can influence its activity and localization .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

ACTH (4-10) kann mithilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Synthese beginnt in der Regel mit der C-terminalen Aminosäure und verläuft in Richtung des N-Terminus. Jede Aminosäure ist durch eine vorübergehende Schutzgruppe geschützt, die vor Zugabe der nächsten Aminosäure entfernt wird. Das finale Peptid wird vom Harz abgespalten und mithilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von ACTH (4-10) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig verwendet, um Effizienz und Konsistenz zu erhöhen. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Potenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen

ACTH (4-10) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest in ACTH (4-10) kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Analoga substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäureanaloga und Kupplungsreagenzien, die in der Peptidsynthese verwendet werden

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid-Derivate.

Reduktion: Freie, Thiol-enthaltende Peptide.

Substitution: Peptid-Analoga mit modifizierten Aminosäureresten

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ACTH (1-24): Ein längeres Fragment des adrenocorticotropen Hormons mit ähnlichen, aber breiteren Wirkungen.

Alpha-Melanocyt-stimulierendes Hormon (α-MSH): Teilt einige strukturelle Ähnlichkeiten und bindet an Melanocortin-Rezeptoren.

Beta-Melanocyt-stimulierendes Hormon (β-MSH): Ein weiterer Melanocortin-Rezeptor-Agonist mit überlappenden Funktionen

Einzigartigkeit

ACTH (4-10) ist einzigartig in seiner spezifischen Sequenz und selektiven Bindung an Melanocortin-Rezeptoren, insbesondere MC4R. Diese selektive Bindung ermöglicht es, bestimmte physiologische Prozesse zu modulieren, ohne die breiteren Wirkungen, die bei längeren ACTH-Fragmenten oder anderen Melanocortin-Peptiden zu beobachten sind .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUASBAIUJHAN-LXOXETEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N13O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031210 | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

962.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4037-01-8 | |

| Record name | Acth (4-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTICOTROPIN (4-10) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.